![molecular formula C18H25N5O7 B12781460 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid CAS No. 85930-00-3](/img/structure/B12781460.png)
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid
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Overview
Description
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid is a heterocyclic compound combining an imidazo[4,5-b]pyridine core with morpholine-substituted methyl groups and an oxalic acid counterion. The imidazo[4,5-b]pyridine scaffold is a purine analogue, enabling interactions with biomolecules like kinases, phosphodiesterases (PDEs), and nucleic acids . The morpholinylmethyl substituents enhance solubility and pharmacokinetic properties, while oxalic acid likely improves crystallinity and stability via salt formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-diaminopyridine and morpholine.
Formation of Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core is formed through a cyclization reaction.
Introduction of Morpholine Groups: The morpholine groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:
Batch Processing: Utilizing large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
The imidazo[4,5-b]pyridine scaffold is highly versatile, with modifications at the 1-, 3-, and 6-positions dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Structural Modifications and Substituents
Pharmacological Profiles
- Kinase Inhibition : Imidazo[4,5-b]pyridines with acetyl or bromo substituents (e.g., 1-acetyl-6-bromo derivatives) inhibit Aurora kinases and PDEs, critical in cancer and inflammation . The morpholinylmethyl groups in the target compound may similarly target kinase ATP-binding pockets.
- Anticancer Activity: Thiazolo[4,5-b]pyridines (e.g., 5,7-dimethyl derivatives) show cytotoxicity via nucleophilic alkylation or intercalation, with IC₅₀ values in micromolar ranges .
- Anti-inflammatory Applications : European patents highlight imidazo[4,5-b]pyridines with benzimidazole or benzoxazole substituents (e.g., Example 7 in EP 2 585 462 B1) for treating inflammatory disorders .
Structural and Electronic Features
- Planarity : The imidazo[4,5-b]pyridine core is nearly planar, facilitating π-π stacking with biomolecules. Thiazolo analogs introduce sulfur, altering electronic density and reactivity .
- Substituent Effects : Morpholinylmethyl groups increase hydrophilicity, contrasting with lipophilic allyl or arylazo substituents in other derivatives .
- Counterion Role : Oxalic acid may enhance crystallinity and stability, similar to potassium salts of thiazolo derivatives used in nucleophilic reactions .
Biological Activity
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H25N5O7, with a molecular weight of approximately 423.42 g/mol. The compound features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and kinase inhibitor.
Antimicrobial Activity
Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.
Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 2 μg/ml |
Compound B | Escherichia coli | 4 μg/ml |
Compound C | Candida albicans | 250 μg/ml |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other active derivatives.
Kinase Inhibition
The compound has also been studied for its potential as a kinase inhibitor. Kinases are critical in many cellular processes, including cell division and metabolism. The imidazo[4,5-b]pyridine scaffold has been recognized for its ability to inhibit Aurora kinases, which are implicated in cancer progression.
In a study optimizing imidazo[4,5-b]pyridine-based kinase inhibitors, compounds demonstrated potent inhibition against Aurora-A and Aurora-B kinases with dissociation constants (K_d) in the nanomolar range:
Kinase Type | K_d (nM) |
---|---|
Aurora-A | 7.5 |
Aurora-B | 48 |
These results indicate that this compound could be a candidate for further development as an anticancer agent targeting these kinases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the imidazo[4,5-b]pyridine structure may interact with specific enzyme active sites or cellular receptors, leading to inhibition of key pathways involved in microbial growth or tumorigenesis.
Case Studies
Several case studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives in clinical settings:
- Case Study 1 : A derivative showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro.
- Case Study 2 : In a preclinical model of leukemia, a related imidazo[4,5-b]pyridine compound demonstrated reduced tumor growth by inhibiting Aurora kinases.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing imidazo[4,5-b]pyridine derivatives like 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can be reacted with morpholine derivatives in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) in DMF under reflux conditions. Purification is achieved via column chromatography using ethyl acetate/hexane mixtures, followed by recrystallization . Patent data suggest similar routes for derivatives, emphasizing controlled reaction times and stoichiometric ratios of reagents .
Q. How are structural and purity characteristics of imidazo[4,5-b]pyridine derivatives validated in academic studies?
- Methodological Answer : X-ray crystallography is critical for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding patterns). Spectroscopic techniques like ¹H/¹³C NMR and IR are used to verify functional groups and substitution patterns. Elemental analysis and high-resolution mass spectrometry (HRMS) ensure purity and molecular formula accuracy .
Q. What in vitro assays are commonly used to evaluate the biological activity of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., E. coli, Bacillus pumilis), while anticancer potential is measured using cell proliferation assays (e.g., IC₅₀ values in cancer cell lines). Anti-inflammatory activity may be evaluated using carrageenan-induced paw edema models in rodents .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one?
- Methodological Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.
- Catalyst loading : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates.
- Temperature control : Prolonged reflux (24–48 hours) ensures completion.
- Workup strategies : Gradient elution in column chromatography minimizes byproduct retention . Computational tools like density functional theory (DFT) can model transition states to refine conditions .
Q. What computational approaches are effective in predicting structure-activity relationships (SAR) for imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models utilize molecular descriptors (e.g., logP, topological polar surface area) to correlate substituent effects with biological outcomes. For antioxidant potential, interpretable QSAR models prioritize electron-donating groups at specific positions . Molecular docking against targets like Aurora kinases or PDE enzymes can guide rational design .
Q. How do crystallographic data resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Crystal structures (solved via SHELX software) reveal conformational flexibility and hydrogen-bonding networks that influence ligand-receptor interactions. For example, planar imidazo[4,5-b]pyridine cores enhance DNA intercalation, while bulky substituents (e.g., allyl groups) may reduce bioavailability. Discrepancies in IC₅₀ values across studies often arise from variations in crystal packing or solvation effects .
Q. What role does oxalic acid play in the physicochemical properties of the compound?
- Methodological Answer : As a counterion, oxalic acid improves solubility and stability via salt formation. Its acidic nature facilitates protonation of the imidazo[4,5-b]pyridine nitrogen, enhancing crystallinity for X-ray analysis. Comparative studies with other acids (e.g., HCl, acetic acid) can assess impacts on dissolution rates and pharmacokinetics .
Properties
CAS No. |
85930-00-3 |
---|---|
Molecular Formula |
C18H25N5O7 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid |
InChI |
InChI=1S/C16H23N5O3.C2H2O4/c22-16-20(12-18-4-8-23-9-5-18)14-2-1-3-17-15(14)21(16)13-19-6-10-24-11-7-19;3-1(4)2(5)6/h1-3H,4-13H2;(H,3,4)(H,5,6) |
InChI Key |
ZWVUMTLLZCETQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=C(N=CC=C3)N(C2=O)CN4CCOCC4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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